molecular formula C9H9FN2O B11910604 (S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B11910604
M. Wt: 180.18 g/mol
InChI Key: DLNRTFMIWCVDRC-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a dihydroquinoxalinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves multi-step reactions. One common method includes the reaction of 5-fluoro-2-nitroaniline with ethyl acetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized to produce the desired dihydroquinoxalinone compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoxalinone derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoroquinoxaline: Lacks the methyl and dihydro groups, making it less versatile in chemical reactions.

    3-Methylquinoxalin-2(1H)-one: Does not contain the fluorine atom, which reduces its potential biological activity.

    5-Fluoro-3-methylquinoxaline: Similar structure but lacks the dihydroquinoxalinone core, affecting its reactivity and applications.

Uniqueness

(S)-5-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the dihydroquinoxalinone core provides a versatile scaffold for further modifications.

Properties

Molecular Formula

C9H9FN2O

Molecular Weight

180.18 g/mol

IUPAC Name

(3S)-5-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-4-2-3-6(10)8(7)11-5/h2-5,11H,1H3,(H,12,13)/t5-/m0/s1

InChI Key

DLNRTFMIWCVDRC-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1C(=O)NC2=C(N1)C(=CC=C2)F

Canonical SMILES

CC1C(=O)NC2=C(N1)C(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.